molecular formula C17H17NO3 B3748849 6-(3,4,5-trimethoxyphenyl)-1H-indole

6-(3,4,5-trimethoxyphenyl)-1H-indole

Cat. No.: B3748849
M. Wt: 283.32 g/mol
InChI Key: LDVPIXREYWWCKS-UHFFFAOYSA-N
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Description

6-(3,4,5-Trimethoxyphenyl)-1H-indole is a compound that features a trimethoxyphenyl group attached to an indole core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties

Preparation Methods

The synthesis of 6-(3,4,5-trimethoxyphenyl)-1H-indole typically involves the Claisen–Schmidt condensation reaction. This reaction is performed using 3,4,5-trimethoxyacetophenone and an appropriate indole derivative under basic conditions, such as using sodium hydroxide or piperidine in ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality.

Mechanism of Action

The mechanism of action of 6-(3,4,5-trimethoxyphenyl)-1H-indole involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions disrupt cellular processes, leading to the compound’s observed biological effects. The indole core also contributes to its ability to bind to specific receptors and enzymes, further enhancing its pharmacological profile .

Comparison with Similar Compounds

6-(3,4,5-Trimethoxyphenyl)-1H-indole can be compared to other compounds containing the trimethoxyphenyl group, such as:

These compounds share the trimethoxyphenyl group, which contributes to their biological activity.

Properties

IUPAC Name

6-(3,4,5-trimethoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-19-15-9-13(10-16(20-2)17(15)21-3)12-5-4-11-6-7-18-14(11)8-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVPIXREYWWCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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